Fengycin

描述

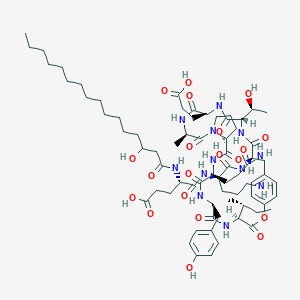

Structure

2D Structure

属性

IUPAC Name |

(4S)-5-[[(2R)-5-amino-1-[[(4S,7S,10S,13S,19R,22S,25S,28R)-10-(3-amino-3-oxopropyl)-4-[(2R)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1S)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)/t42-,43-,44+,48?,50-,51+,52+,53+,54+,55-,56+,61+,62+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOJDWBMJMRDHN-RLLVTFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@H](C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@H](C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H110N12O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1463.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102577-03-7 | |

| Record name | Fengycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Fengycin: A Comprehensive Technical Guide on its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fengycin is a member of the cyclic lipopeptide family of antibiotics produced by various strains of Bacillus, notably Bacillus subtilis. It exhibits potent antifungal activity, particularly against filamentous fungi, making it a subject of significant interest in the fields of biotechnology and pharmacology. This technical guide provides an in-depth overview of the molecular structure and chemical properties of this compound, offering valuable insights for its application in research and drug development.

Molecular Structure

This compound possesses a unique cyclic structure composed of a peptide ring and a β-hydroxy fatty acid chain. This amphiphilic nature is central to its biological activity.

Peptide Moiety

The peptide portion of this compound is a decapeptide, meaning it consists of ten amino acids. The general sequence is characterized by a lactone ring, formed by an ester linkage between the hydroxyl group of the tyrosine residue at position 3 and the C-terminal carboxyl group of the isoleucine residue at position 10.[1]

The most common variants of this compound are this compound A and this compound B. The primary difference between them lies in the amino acid at position 6 of the peptide ring.[2][3]

-

This compound A: Contains an Alanine (Ala) residue at position 6.[1][2]

-

This compound B: Contains a Valine (Val) residue at position 6.[1][2]

Further isoforms exist with variations at other positions, such as the substitution of Isoleucine (Ile) with Valine (Val) at position 10, leading to variants like this compound A2 and B2.[2] The amino acid sequence for the common this compound variants is as follows:

L-Glu - D-Orn - L-Tyr - D-allo-Thr - L-Glu - D-Ala/Val - L-Pro - L-Gln - D-Tyr - L-Ile

Lipid Moiety

Attached to the N-terminus of the peptide ring is a β-hydroxy fatty acid. The length of this fatty acid chain is variable, typically ranging from 14 to 19 carbon atoms.[2][4][5] This variability in the lipid tail contributes to the diversity of this compound homologs observed in nature. The fatty acid can be saturated or unsaturated.[6][7]

Chemical Properties

The unique structural features of this compound dictate its physicochemical properties, which are crucial for its isolation, characterization, and application.

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C72H110N12O20 (for a common isoform) | [8] |

| Molecular Weight | Approximately 1435 to 1529 g/mol (Da) | [3][4][8] |

| Isoelectric Point (pI) | Acidic (exact value varies with isoforms) | [9][10][11][12] |

| Appearance | Colorless powder | [6] |

Solubility and Stability

This compound exhibits differential solubility based on the solvent's polarity:

-

Soluble in: Polar organic solvents such as methanol, ethanol, and dimethylformamide.[6]

-

Slightly soluble in: Dichloromethane and tert-butanol.[6]

-

Insoluble in: Water, acetone, and diethyl ether.[6]

Regarding its stability, this compound is stable over a pH range of 4 to 10.[6] However, it is susceptible to decomposition in diluted mineral acids at elevated temperatures.[6]

Experimental Protocols

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques.

Isolation and Purification

A common workflow for isolating this compound from bacterial cultures involves the following steps:

Caption: General workflow for the isolation and purification of this compound.

A detailed protocol for isolation can be described as:

-

Fermentation: Culture a this compound-producing strain of Bacillus in a suitable liquid medium.

-

Cell Removal: Centrifuge the culture broth to pellet the bacterial cells.

-

Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 using a strong acid (e.g., HCl) to precipitate the lipopeptides.[4]

-

Extraction: Collect the precipitate and extract the this compound using a polar organic solvent like methanol.

-

Purification: Further purify the extracted this compound using chromatographic techniques such as silica gel column chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).[3][13]

Structural Characterization

The precise structure of purified this compound is elucidated using the following analytical methods:

Caption: Analytical workflow for the structural characterization of this compound.

3.2.1. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of this compound homologs and to sequence the peptide.

-

Methodology:

-

Sample Preparation: The purified this compound sample is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for MALDI-TOF).

-

Analysis: The sample is analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS to obtain the molecular weights of the different isoforms present.[2][4] For sequencing, tandem MS (MS/MS) is performed using techniques like Electrospray Ionization (ESI-MS/MS).[1][2][3]

-

Data Interpretation: The fragmentation pattern in the MS/MS spectra allows for the determination of the amino acid sequence. Characteristic fragment ions can differentiate between this compound A and B.[1][3]

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the three-dimensional structure and confirm the amino acid composition.

-

Methodology:

-

Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent.

-

Analysis: 1D (1H, 13C) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra are acquired.

-

Data Interpretation: The chemical shifts and coupling constants in the 1H and 13C spectra provide information about the individual amino acid residues and the fatty acid chain. 2D NMR experiments help in assigning the resonances and determining the sequence and conformational details of the peptide.[4]

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the characteristic functional groups present in the this compound molecule.

-

Methodology:

-

Sample Preparation: The sample is typically prepared as a KBr pellet.

-

Analysis: The infrared spectrum is recorded.

-

Data Interpretation: The presence of specific absorption bands confirms the presence of key functional groups:

-

Biological Activity and Mechanism of Action

This compound's primary biological role is its antifungal activity. It is particularly effective against filamentous fungi, while generally showing weaker or no activity against yeast and bacteria.[4][6]

The proposed mechanism of action involves the interaction of the amphiphilic this compound molecule with the fungal cell membrane. This interaction leads to:

-

Membrane Permeabilization: this compound disrupts the integrity of the plasma membrane, leading to the leakage of cellular contents.[15]

-

Morphological Changes: Treatment with this compound can cause morphological abnormalities in fungal hyphae, such as curling, bulging, and emptying of the cytoplasm.

-

Induction of Oxidative Stress: this compound has been shown to induce the production of reactive oxygen species (ROS) in fungal cells, contributing to cell death.[15]

Caption: Proposed mechanism of antifungal action of this compound.

Conclusion

This compound represents a versatile and potent class of lipopeptide antibiotics with a well-defined, yet variable, molecular architecture. A thorough understanding of its structure and chemical properties is fundamental for its exploitation in various applications, from agricultural biocontrol to the development of novel antifungal therapeutics. The methodologies outlined in this guide provide a framework for the consistent isolation, characterization, and evaluation of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens [frontiersin.org]

- 3. Purification and structural characterization of this compound homologues produced by Bacillus subtilis LSFM-05 grown on raw glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification, biochemical characterization and self-assembled structure of a this compound-like antifungal peptide from Bacillus thuringiensis strain SM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. This compound | C72H110N12O20 | CID 443591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [pl.khanacademy.org]

- 12. m.youtube.com [m.youtube.com]

- 13. journalskuwait.org [journalskuwait.org]

- 14. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm [mdpi.com]

- 15. journals.asm.org [journals.asm.org]

Fengycin's Antifungal Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengycin, a cyclic lipopeptide produced by various Bacillus species, exhibits potent antifungal activity against a broad spectrum of filamentous fungi and yeasts.[1] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to a cascade of events that ultimately result in cell death.[2] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound's antifungal properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism: Interaction with the Fungal Cell Membrane

The amphiphilic nature of this compound, consisting of a hydrophilic peptide ring and a hydrophobic β-hydroxy fatty acid tail, is central to its antifungal activity. This structure allows it to readily interact with and insert into the lipid bilayer of the fungal cell membrane.[3] The primary target of this compound is the phospholipid bilayer, where it causes structural damage and alters permeability, leading to the leakage of cellular contents and cell death.[2]

The interaction of this compound with the fungal membrane is a multi-step process:

-

Insertion and Aggregation: this compound monomers insert into the lipid bilayer.[2] Molecular dynamics simulations suggest that this compound is more likely to form stable and larger aggregates in fungal membranes compared to bacterial membranes, contributing to its selective antifungal activity.[4] The aggregation process is influenced by the lipid composition of the membrane.[4]

-

Pore Formation and Ion Channel Activity: Once inserted, this compound molecules can aggregate to form pores or ion channels.[3] This disrupts the membrane's integrity and leads to the leakage of essential cellular components, such as proteins and nucleic acids.[2]

-

Interaction with Membrane Components: this compound's activity is influenced by the presence of specific lipids in the fungal membrane. It is thought to interact with sterol (ergosterol) and phospholipid molecules, which are abundant in fungal cell membranes.[5] Its selectivity for fungal over mammalian cells is partly attributed to the absence of cholesterol in fungal membranes.[3]

Visualization of this compound's Action on the Fungal Cell Membrane

Caption: this compound insertion and aggregation within the fungal cell membrane, leading to pore formation.

Induction of Apoptosis and Other Cellular Effects

Beyond direct membrane disruption, this compound induces programmed cell death, or apoptosis, in fungal cells. This is a more nuanced mechanism that is often observed at lower concentrations of the lipopeptide. At higher concentrations, necrosis, or direct cell lysis, is the predominant mode of action.

Key hallmarks of this compound-induced apoptosis include:

-

Reactive Oxygen Species (ROS) Accumulation: this compound treatment leads to an increase in intracellular ROS levels.[6] This oxidative stress can damage cellular components like lipids, proteins, and DNA.[1]

-

Mitochondrial Dysfunction: The accumulation of ROS can lead to mitochondrial membrane potential depolarization, a key event in the apoptotic cascade.[6]

-

Phosphatidylserine Externalization: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS is externalized to the outer leaflet, serving as a recognizable marker of apoptotic cells.

-

Chromatin Condensation and DNA Damage: this compound can induce chromatin condensation and DNA strand breaks, which are characteristic features of late-stage apoptosis.[1]

Signaling Pathways Involved in this compound's Action

This compound-induced cellular stress activates specific signaling pathways within the fungal cell. Two key pathways implicated are the High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway and the Target of Rapamycin (TOR) signaling pathway.

-

HOG-MAPK Pathway: This pathway is a primary response mechanism to various environmental stresses, including cell wall and membrane damage.[7][8] Activation of the HOG pathway by this compound-induced stress can lead to the regulation of genes involved in cell wall synthesis and stress adaptation.[2][6]

-

TOR Signaling Pathway: The TOR pathway is a central regulator of cell growth, proliferation, and autophagy in response to nutrient availability and stress.[9][10] In the context of this compound treatment, the TOR pathway may be involved in the activation of autophagy as a cellular response to the induced stress.

Visualization of this compound-Induced Apoptotic Signaling

Caption: Overview of this compound-induced apoptotic signaling pathways in fungal cells.

Quantitative Data Summary

The antifungal efficacy of this compound has been quantified against various fungal species. The following tables summarize key data points from the literature.

| Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Rhizopus stolonifer | 400 | - | |

| Gaeumannomyces graminis var. tritici | - | 26.5 | |

| Fusarium graminearum | 90 (effective concentration) | - | [5] |

| Rhizomucor variabilis | 4.5 µM | - | [11] |

| Listeria monocytogenes | 25-50 | - | |

| Aeromonas hydrophila | 25-50 | - | |

| Colletotrichum gloeosporioides | 25-50 | - |

| This compound Variant | Fungal Species | Effect | Concentration | Reference |

| C16-Fengycin A | Candida albicans | Activation of HOG-MAPK pathway | Not specified | [6] |

| This compound BS155 | Magnaporthe grisea | Induction of ROS production | 20 µg/mL | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Fungal Cell Membrane Permeability Assay (Propidium Iodide Staining)

This protocol assesses membrane integrity by using propidium iodide (PI), a fluorescent intercalating agent that cannot pass through the intact membrane of live cells.

Materials:

-

Fungal culture

-

This compound solution of desired concentrations

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Grow the fungal culture to the desired growth phase (e.g., mid-logarithmic phase).

-

Treat the fungal cells with various concentrations of this compound for a specified duration. Include an untreated control.

-

Harvest the cells by centrifugation and wash them twice with PBS.

-

Resuspend the cells in PBS to a suitable concentration.

-

Add PI to a final concentration of 2 µg/mL and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the cells using a fluorescence microscope with a rhodamine filter or by flow cytometry (FL2 channel). Cells with compromised membranes will fluoresce red.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Fungal culture

-

This compound solution

-

PBS

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Fluorescence microscope or microplate reader

Procedure:

-

Treat fungal cells with this compound as described in 4.1.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and add DCFH-DA to a final concentration of 10-25 µM.

-

Incubate the cells in the dark at 37°C for 30 minutes.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS and measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader. An increase in green fluorescence indicates an increase in intracellular ROS.

Assessment of Mitochondrial Membrane Potential (JC-1 Staining)

The lipophilic cationic dye JC-1 is used to assess mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

Materials:

-

Fungal culture

-

This compound solution

-

PBS

-

JC-1 staining solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat fungal cells with this compound.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in a suitable buffer and add the JC-1 staining solution according to the manufacturer's instructions.

-

Incubate at 37°C for 15-30 minutes in the dark.

-

Wash the cells to remove the staining solution.

-

Analyze the cells by fluorescence microscopy or flow cytometry. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Visualization of an Experimental Workflow: ROS Measurement

Caption: A typical experimental workflow for measuring intracellular ROS in this compound-treated fungal cells.

Conclusion

The antifungal activity of this compound is a multifaceted process that begins with the disruption of the fungal cell membrane. This initial interaction triggers a cascade of downstream events, including the induction of apoptosis characterized by ROS accumulation and mitochondrial dysfunction. The activation of stress-response signaling pathways like the HOG-MAPK and TOR pathways further contributes to the cellular response to this compound. A thorough understanding of these mechanisms is crucial for the development of this compound and its derivatives as effective and targeted antifungal agents in agriculture and medicine.

References

- 1. Target Of Rapamycin pathway in the white-rot fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Functional analysis of the MAPK pathways in fungi | Revista Iberoamericana de Micología [elsevier.es]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

The Core of Antifungal Power: An In-depth Technical Guide to the Bacillus subtilis Fengycin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fengycin biosynthesis pathway in Bacillus subtilis, a cyclic lipopeptide with potent antifungal properties. This compound's unique structure, consisting of a β-hydroxy fatty acid linked to a ten-amino-acid peptide ring, allows it to interact with and disrupt fungal cell membranes, making it a promising candidate for novel antifungal drug development and biocontrol applications. This document delves into the genetic and enzymatic machinery responsible for this compound synthesis, its complex regulatory network, and quantitative data from metabolic engineering efforts aimed at enhancing its production. Furthermore, it offers detailed experimental protocols for key research techniques and visualizes complex pathways and workflows to facilitate a deeper understanding.

The this compound Biosynthetic Machinery: A Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

This compound is synthesized by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). This molecular assembly line is encoded by the fen gene cluster, which spans approximately 38 kb and comprises five core genes: fenC, fenD, fenE, fenA, and fenB. These genes encode the five multidomain enzymes that sequentially activate, modify, and link the constituent amino acids and the fatty acid chain.

The synthesis of this compound follows a thiotemplate mechanism, where the growing peptide chain is covalently tethered to the NRPS enzymes via a 4'-phosphopantetheinyl (Ppant) arm. This post-translational modification is crucial for the activity of the NRPS and is catalyzed by a 4'-phosphopantetheinyl transferase (PPTase), encoded by the sfp gene. Strains of B. subtilis like the laboratory workhorse 168, which has a natural frameshift mutation in the sfp gene, are incapable of producing this compound and other lipopeptides unless this gene is functionally complemented[1].

The core NRPS machinery for this compound synthesis is organized into modules, with each module responsible for the incorporation of a specific amino acid. Each module typically contains the following catalytic domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

-

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a thioester linkage to the Ppant arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid of its own module and the growing peptide chain attached to the PCP of the previous module.

-

Epimerization (E) domain: In some modules, this domain converts an L-amino acid into its D-isoform.

-

Thioesterase (TE) domain: Located at the C-terminal end of the final NRPS enzyme (FenB), this domain is responsible for the cyclization and release of the final this compound molecule.

The biosynthesis of this compound begins with the incorporation of a β-hydroxy fatty acid, followed by the sequential addition of ten amino acids in a specific order to form the final cyclic lipopeptide.

Regulation of this compound Biosynthesis: A Multi-layered Control Network

The production of this compound is tightly regulated in response to various environmental and cellular signals. This complex regulatory network ensures that this compound is produced under conditions where it is most beneficial for the bacterium, such as during high cell density and nutrient limitation. Key regulatory components include:

-

Two-Component Systems:

-

ComP-ComA: This quorum-sensing system is activated by the ComX pheromone at high cell densities, leading to the phosphorylation of the response regulator ComA. Phosphorylated ComA (ComA~P) then directly activates the transcription of the fen operon.

-

DegS-DegU: This system responds to various stress signals. The phosphorylated response regulator DegU~P acts as a positive regulator of fen gene expression.

-

PhoP-PhoR: This system is involved in the response to phosphate limitation. The response regulator PhoP has been shown to positively influence this compound production.

-

-

Global Regulators:

-

Spo0A: This master regulator of sporulation also plays a role in regulating this compound synthesis. The initiation of sporulation is generally detrimental to secondary metabolite production.

-

CodY: This global regulator represses the expression of many stationary-phase genes, including those for antibiotic synthesis, in response to nutrient availability (specifically, high levels of branched-chain amino acids and GTP).

-

-

Other Factors:

-

sfp: As mentioned earlier, the presence of a functional sfp gene is a prerequisite for this compound synthesis.

-

degQ: This gene encodes a small peptide that positively influences the DegS-DegU system, thereby promoting this compound production.

-

Enhancing this compound Production: Metabolic Engineering Strategies and Quantitative Outcomes

The native production of this compound in wild-type B. subtilis strains is often low, limiting its commercial viability. Consequently, significant research has focused on metabolic engineering strategies to enhance this compound titers. These strategies include:

-

Activation of the silent fen gene cluster: In strains like B. subtilis 168, introducing a functional sfp gene is the first step to enable this compound production.

-

Promoter engineering: Replacing the native promoter of the fen operon with stronger constitutive or inducible promoters can significantly boost transcription and, consequently, this compound yield.

-

Elimination of competing pathways: Deleting the genes for the biosynthesis of other lipopeptides, such as surfactin, can redirect precursors towards this compound synthesis.

-

Increasing precursor supply: Overexpressing genes involved in the biosynthesis of fatty acid and amino acid precursors can alleviate potential bottlenecks in the pathway.

-

Blocking sporulation and biofilm formation: Knocking out key genes in these pathways can prolong the productive phase of the bacteria.

The following table summarizes the quantitative improvements in this compound production achieved through various metabolic engineering approaches.

| Strain/Modification | This compound Titer (mg/L) | Fold Increase | Reference |

| B. subtilis 168 with functional sfp | 1.81 | - | [1] |

| Knockout of surfactin and bacillaene synthesis + Pveg promoter | 174.63 | ~96 | [1] |

| + Upregulation of fatty acid pathway genes | 258.52 | ~143 | [1] |

| + Blockage of spore and biofilm formation | 302.51 | ~167 | [1] |

| + Optimized culture medium with threonine | 885.37 | ~489 | [1] |

| B. subtilis 168 with functional sfp and degQ | 71.21 | - | [2] |

| + Pveg promoter replacement | 371.72 | ~5.2 | [2] |

| + Xylose utilization engineering and optimization | 430.86 | ~6 | [2] |

| Overexpression of accA | ~53.38 | ~2 | [3] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in this compound biosynthesis research.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of this compound from B. subtilis culture broth.

1. Sample Preparation: a. Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells. b. Transfer the supernatant to a new tube and acidify to pH 2.0 with concentrated HCl. c. Incubate at 4°C overnight to precipitate the lipopeptides. d. Centrifuge at 10,000 x g for 20 minutes to collect the precipitate. e. Discard the supernatant and dissolve the precipitate in an appropriate volume of methanol. f. Centrifuge at 13,000 x g for 10 minutes to remove any insoluble material. g. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

- Gradient: A linear gradient from 40% to 100% Mobile Phase B over 30 minutes is a good starting point, followed by a wash and re-equilibration step. The exact gradient may need optimization depending on the specific this compound isoforms.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 210 nm[4], 215 nm[5], or 220 nm[1].

- Quantification: Create a standard curve using purified this compound of a known concentration.

"Culture_Broth" [label="B. subtilis Culture Broth"];

"Centrifugation1" [label="Centrifugation\n(10,000 x g, 15 min)"];

"Supernatant" [label="Supernatant"];

"Acidification" [label="Acidification to pH 2.0 with HCl"];

"Precipitation" [label="Overnight incubation at 4°C"];

"Centrifugation2" [label="Centrifugation\n(10,000 x g, 20 min)"];

"Precipitate" [label="Lipopeptide Precipitate"];

"Dissolution" [label="Dissolve in Methanol"];

"Centrifugation3" [label="Centrifugation\n(13,000 x g, 10 min)"];

"Filtration" [label="Filtration (0.22 µm filter)"];

"HPLC_Analysis" [label="HPLC Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Culture_Broth" -> "Centrifugation1";

"Centrifugation1" -> "Supernatant";

"Supernatant" -> "Acidification";

"Acidification" -> "Precipitation";

"Precipitation" -> "Centrifugation2";

"Centrifugation2" -> "Precipitate";

"Precipitate" -> "Dissolution";

"Dissolution" -> "Centrifugation3";

"Centrifugation3" -> "Filtration";

"Filtration" -> "HPLC_Analysis";

}

Gene Knockout in Bacillus subtilis using CRISPR-Cas9

This protocol provides a general workflow for creating markerless gene deletions in B. subtilis.

1. Design of sgRNA and Repair Template: a. Design a single guide RNA (sgRNA) targeting a 20-bp sequence within the coding region of the target gene. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). b. Construct a repair template consisting of ~500 bp upstream and ~500 bp downstream homologous regions of the target gene, ligated together.

2. Plasmid Construction: a. Clone the designed sgRNA sequence into a B. subtilis CRISPR-Cas9 vector that expresses Cas9 and the sgRNA. b. Clone the repair template into the same or a separate plasmid.

3. Transformation of B. subtilis: a. Prepare competent B. subtilis cells using standard protocols (e.g., the two-step starvation method). b. Transform the competent cells with the CRISPR-Cas9 plasmid(s). c. Plate the transformed cells on selective agar plates (e.g., containing the appropriate antibiotic for plasmid selection) and incubate at a permissive temperature for plasmid replication.

4. Induction of Cas9 Expression and Counter-selection: a. Inoculate a positive transformant into a liquid medium with the antibiotic. b. Induce the expression of Cas9 (e.g., with xylose or IPTG, depending on the promoter controlling cas9 expression). This will lead to double-strand breaks at the target gene locus. c. The double-strand break is repaired by homologous recombination with the provided repair template, resulting in the deletion of the target gene. d. Plate the culture on a medium that selects for cells that have undergone the desired recombination event and, if applicable, counter-selects against the plasmid.

5. Verification of Gene Deletion: a. Isolate genomic DNA from potential mutant colonies. b. Verify the deletion by PCR using primers flanking the target gene. The PCR product from the mutant should be smaller than that from the wild-type. c. Confirm the deletion by Sanger sequencing of the PCR product.

Analysis of fen Gene Expression by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of the fen genes.

1. RNA Isolation: a. Grow B. subtilis cultures to the desired growth phase. b. Harvest the cells by centrifugation and immediately lyse them using a suitable method (e.g., bead beating with TRIzol). c. Isolate total RNA using a commercial RNA purification kit, including a DNase I treatment step to remove contaminating genomic DNA. d. Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.

3. qRT-PCR: a. Design primers specific to the fen genes of interest. Primers should amplify a product of 100-200 bp. b. Perform the qRT-PCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA as a template. c. Use a housekeeping gene (e.g., gyrA, rpsJ) for normalization. d. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. e. Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.

This comprehensive guide provides a solid foundation for researchers and professionals working on the this compound biosynthesis pathway. The provided data, protocols, and visualizations aim to facilitate a deeper understanding of this complex system and to support the development of novel applications for this potent antifungal lipopeptide.

References

- 1. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. journalskuwait.org [journalskuwait.org]

A Comprehensive Technical Guide to the Isolation and Screening of Fengycin-Producing Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengycin, a cyclic lipopeptide produced by various strains of Bacillus, has garnered significant attention in the pharmaceutical and agricultural sectors due to its potent antifungal activity, low toxicity, and biodegradability. This technical guide provides an in-depth overview of the methodologies for isolating and screening this compound-producing microorganisms from environmental sources. It details a systematic workflow encompassing sample collection, enrichment, primary and secondary screening, and molecular identification. Furthermore, this guide summarizes key quantitative data on this compound production and outlines detailed experimental protocols to facilitate the discovery and development of novel, high-yield this compound-producing strains for therapeutic and biocontrol applications.

Introduction to this compound

This compound is a member of the lipopeptide biosurfactant family, which also includes surfactins and iturins. It is synthesized non-ribosomally by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). The structure of this compound consists of a β-hydroxy fatty acid chain of variable length (C14-C19) linked to a peptide ring of ten amino acids. This unique amphiphilic structure allows this compound to interact with the cell membranes of filamentous fungi, leading to membrane disruption and ultimately, cell death. Its strong and broad-spectrum antifungal activity makes it a promising candidate for the development of new antifungal drugs and bio-pesticides.

Workflow for Isolation and Screening

The successful isolation and identification of high-producing this compound strains from the environment requires a systematic and multi-step approach. The overall workflow can be visualized as follows:

Caption: A generalized workflow for the isolation and screening of this compound-producing microorganisms.

Experimental Protocols

Sample Collection and Enrichment

Objective: To isolate a diverse range of microorganisms from environmental samples, with an emphasis on those likely to produce antimicrobial compounds.

Protocol:

-

Sample Collection: Collect soil samples from various ecological niches, such as agricultural fields, potato farms, and poplar wood bark, which are known to harbor Bacillus species.[1][2] Aseptically transfer approximately 10 grams of each sample into sterile containers.

-

Enrichment:

-

Suspend 1 gram of each soil sample in 9 mL of sterile saline solution (0.85% NaCl) and vortex thoroughly.

-

Prepare an enrichment medium such as Luria-Bertani (LB) broth or a minimal salt medium supplemented with a specific carbon source to selectively favor the growth of desired microorganisms.

-

Inoculate 1 mL of the soil suspension into 100 mL of the enrichment broth.

-

Incubate the culture at 30-37°C for 48-72 hours with shaking at 150-200 rpm.[3]

-

Isolation of Pure Cultures

Objective: To obtain individual microbial colonies for subsequent screening.

Protocol:

-

Perform serial dilutions of the enriched culture in sterile saline.

-

Plate 100 µL of each dilution onto LB agar plates.

-

Incubate the plates at 30-37°C for 24-48 hours until distinct colonies are visible.

-

Select morphologically different colonies and streak them onto fresh LB agar plates to obtain pure cultures.

Primary Screening

Objective: To rapidly identify isolates with the potential to produce antifungal compounds.

Protocol: Antifungal Overlay Assay

-

Grow the isolated bacterial strains as individual spots or streaks on LB agar plates and incubate for 48-72 hours to allow for the production and diffusion of secondary metabolites.

-

Prepare a spore suspension of a target filamentous fungus (e.g., Botryosphaeria dothidea) in a soft agar medium (e.g., Potato Dextrose Agar with 0.7% agar).[2]

-

Overlay the bacterial culture plates with the fungal spore suspension.

-

Incubate the plates at a suitable temperature for the fungus (e.g., 25-28°C) for 2-5 days.

-

Observe the plates for the formation of a clear zone of inhibition around the bacterial colonies, indicating antifungal activity.

Secondary Screening

Objective: To confirm and quantify this compound production in the most promising isolates from the primary screen.

Protocol: Physicochemical and Bioassay Methods

-

Cultivation: Inoculate the positive isolates into a production medium. A common medium consists of glucose/xylose, peptone, and various salts.[3] Incubate for 72-96 hours.

-

Extraction of this compound:

-

Thin Layer Chromatography (TLC):

-

Spot the methanolic extract onto a silica gel TLC plate.

-

Develop the chromatogram using a suitable solvent system.

-

Visualize the spots under UV light or by staining.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the extract using a reverse-phase HPLC system to quantify this compound.[1]

-

-

Mass Spectrometry (MS):

Molecular Identification of Producing Strains

Objective: To identify the most potent this compound-producing isolates at the species level.

Protocol: 16S rRNA Gene Sequencing

-

Extract genomic DNA from the selected bacterial isolate.

-

Amplify the 16S rRNA gene using universal bacterial primers.

-

Sequence the PCR product.

-

Compare the resulting sequence with databases such as GenBank (using BLAST) to determine the closest known relatives.

Data on this compound Production

The production of this compound can be significantly influenced by the producing strain, culture medium composition, and fermentation conditions. The following tables summarize reported this compound yields from various Bacillus subtilis strains under different optimization strategies.

Table 1: this compound Production by Different Bacillus subtilis Strains

| Strain | This compound Titer (mg/L) | Reference |

| B. subtilis 168 (engineered) | 71.21 | [6] |

| B. subtilis 168 (engineered) | 1.81 | [7] |

| B. subtilis F29-3 | 1200 | [1] |

| B. subtilis CGF26-IV | 600 | [8] |

Table 2: Impact of Genetic Engineering on this compound Production in B. subtilis 168

| Genetic Modification | This compound Titer (mg/L) | Fold Increase | Reference |

| Expression of functional sfp and degQ | 71.21 | - | [6] |

| Replacement of native promoter with Pveg | ~372 | 5.22 | [6] |

| Knockout of surfactin and bacillaene synthesis pathways & promoter replacement | 174.63 | - | [7] |

| Upregulation of fatty acid pathway genes | 258.52 | ~1.48 | [7] |

| Blocking spore and biofilm formation | 302.51 | ~1.17 | [7] |

| Addition of threonine to optimized medium | 885.37 | ~2.93 | [7] |

Table 3: Optimization of Fermentation Medium for this compound Production by B. subtilis F29-3

| Medium Component | Initial Concentration (g/L) | Optimized Concentration (g/L) | This compound Titer (g/L) | Reference |

| Mannitol | - | 26.2 | 3.5 | [1] |

| Soybean meal | - | 21.9 | 3.5 | [1] |

| NaNO₃ | - | 3.1 | 3.5 | [1] |

| MnSO₄·4H₂O | - | 0.2 | 3.5 | [1] |

| Initial Medium | - | - | 1.2 | [1] |

| Optimized Medium | - | - | 3.5 | [1] |

Signaling Pathways and Biosynthesis

The biosynthesis of this compound is a complex process regulated by various signaling pathways. Understanding these pathways is crucial for the rational design of metabolic engineering strategies to enhance production.

Caption: Simplified overview of the this compound biosynthesis pathway.

Conclusion

The isolation and screening of novel this compound-producing microorganisms from diverse environmental niches remain a promising avenue for the discovery of potent antifungal agents. The systematic approach outlined in this guide, combining traditional microbiological techniques with modern analytical methods, provides a robust framework for identifying and characterizing high-yield strains. Further research focusing on the optimization of fermentation processes and the genetic engineering of producing strains will be pivotal in realizing the full therapeutic and agricultural potential of this compound.

References

- 1. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Construction of Bacillus subtilis for efficient production of this compound from xylose through CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Formulation of a Culture Medium to Optimize the Production of Lipopeptide Biosurfactant by a New Isolate of Bacillus sp.: A Soil Heavy Metal Mitigation Approach [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Construction of Bacillus subtilis for efficient production of this compound from xylose through CRISPR-Cas9 [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fengycin Variants: Structure, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengycin, a cyclic lipopeptide produced by various Bacillus species, has garnered significant attention for its potent antifungal properties. This technical guide provides a comprehensive overview of the known this compound variants: A, B, C, and S. It delves into their structural intricacies, comparative biological activities, and the molecular mechanisms underlying their antifungal action. Detailed experimental protocols for the extraction, purification, and characterization of these variants are provided, along with methodologies for assessing their bioactivity. Furthermore, this guide illustrates the key signaling pathways affected by this compound in fungal cells, offering valuable insights for researchers and professionals in drug development and agricultural biotechnology.

Introduction to this compound and its Variants

This compound is a member of the cyclic lipopeptide family of antibiotics, which also includes surfactins and iturins. It is particularly effective against filamentous fungi, making it a promising candidate for agricultural and clinical applications. The general structure of this compound consists of a β-hydroxy fatty acid (β-OH FA) tail attached to a decapeptide ring, which is cyclized via a lactone bond. Variations in both the fatty acid chain and the amino acid sequence of the peptide ring give rise to different this compound variants.

The primary variants—this compound A and B—differ by a single amino acid at position 6 of the peptide chain. More recently discovered variants, this compound C and S, exhibit further amino acid substitutions, expanding the structural and functional diversity of this lipopeptide family.

Structural Elucidation of this compound Variants

The core structure of this compound is a decapeptide with the general sequence: L-Glu¹-D-Orn²-L-Tyr³-D-allo-Thr⁴-L-Glu⁵-Xaa⁶-L-Pro⁷-L-Gln⁸-D-Tyr⁹-L-Ile¹⁰. The lactone ring is formed between the hydroxyl group of Tyr³ and the C-terminal carboxyl group of Ile¹⁰. The β-hydroxy fatty acid chain, typically ranging from C14 to C19 in length, is attached to the N-terminal Glu¹.

Amino Acid Sequences of this compound Variants

The amino acid variations among the known this compound variants are summarized in the table below.

| This compound Variant | Position 4 | Position 6 | Position 9 |

| This compound A | D-allo-Thr | D-Ala | D-Tyr |

| This compound B | D-allo-Thr | D-Val | D-Tyr |

| This compound C | D-allo-Thr | D-Val | D-Thr |

| This compound S | D-Ser | D-Val | D-Tyr |

Table 1: Amino acid substitutions in the peptide ring of this compound variants A, B, C, and S.

Fatty Acid Chain Heterogeneity

In addition to the variations in the peptide ring, each this compound variant exists as a mixture of homologues with different lengths and branching patterns of the β-hydroxy fatty acid chain. The fatty acid can be saturated or unsaturated and typically ranges from 14 to 19 carbon atoms. This heterogeneity contributes to the complexity of naturally produced this compound mixtures.

Molecular Weight of this compound Variants

The molecular weights of this compound variants vary depending on the amino acid substitutions and the length of the fatty acid chain. The table below provides a range of observed molecular masses for different homologues of each variant.

| This compound Variant | Fatty Acid Chain | Molecular Weight (Da) |

| This compound A | C16 | ~1463 |

| C17 | ~1477 | |

| C18 | ~1491 | |

| C19 | ~1505 | |

| This compound B | C14 | ~1463 |

| C15 | ~1477 | |

| C16 | ~1491 | |

| C17 | ~1505 | |

| This compound C | C15 | ~1464 |

| C18 | ~1506 | |

| This compound S | C15 | ~1464 |

| C16 | ~1478 | |

| C18 | ~1506 |

Table 2: Experimentally observed molecular weights of various this compound homologues.[1]

Biological Activity and Mechanism of Action

Fengycins exhibit potent antifungal activity against a broad spectrum of phytopathogenic fungi. Their primary mechanism of action involves interaction with and disruption of the fungal cell membrane.

Comparative Antifungal Activity

The different this compound variants display varying degrees of antifungal efficacy. The table below presents a summary of Minimum Inhibitory Concentration (MIC) values for different this compound variants against selected fungal pathogens.

| Fungal Species | This compound A (µg/mL) | This compound B (µg/mL) | This compound (Commercial) (µg/mL) |

| Listeria monocytogenes | 25-50 | 25-50 | >800 |

| Aeromonas hydrophila | 25-50 | 25-50 | >800 |

| Colletotrichum gloeosporioides | 25 | 25 | 25 |

Table 3: Comparative Minimum Inhibitory Concentration (MIC) values of this compound variants against various pathogens.

Signaling Pathways Affected by this compound

This compound's interaction with the fungal cell membrane triggers a cascade of intracellular events leading to cell death. Key affected pathways include the induction of reactive oxygen species (ROS) and the activation of the High Osmolarity Glycerol (HOG) pathway, ultimately leading to apoptosis.

Caption: this compound-induced reactive oxygen species (ROS) production pathway.

Caption: this compound's role in the HOG pathway and apoptosis.

Experimental Protocols

This section provides detailed methodologies for the study of this compound variants.

Extraction and Purification of this compound

Caption: Workflow for the extraction and purification of this compound.

Protocol:

-

Culture and Harvest: Grow the this compound-producing Bacillus strain in a suitable liquid medium (e.g., Landy medium) for 48-72 hours at 30°C with shaking. Centrifuge the culture broth at 10,000 x g for 20 minutes to remove bacterial cells.

-

Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 with concentrated HCl and incubate at 4°C overnight to precipitate the lipopeptides.

-

Extraction: Centrifuge the acidified supernatant at 12,000 x g for 20 minutes and discard the supernatant. Resuspend the pellet in methanol and stir for 2-4 hours.

-

Purification: Centrifuge the methanol suspension to remove insoluble material. The supernatant, containing the crude this compound, is then subjected to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column.

HPLC Analysis of this compound Variants

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

Gradient Program:

-

0-5 min: 20% to 40% Acetonitrile

-

5-25 min: 40% to 80% Acetonitrile

-

25-30 min: 80% to 100% Acetonitrile

Detection: Monitor the elution profile at 214 nm and 280 nm.

Mass Spectrometry Analysis

Technique: Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are used for molecular weight determination and amino acid sequencing.

Sample Preparation: Purified this compound fractions from HPLC are directly infused into the mass spectrometer.

Data Analysis: The molecular ions ([M+H]⁺ or [M+Na]⁺) are identified to determine the molecular weight of the homologues. MS/MS fragmentation patterns are used to deduce the amino acid sequence of the peptide ring.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution method.

Procedure:

-

Prepare a serial two-fold dilution of the purified this compound variant in a suitable broth medium (e.g., Potato Dextrose Broth for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target fungal spores or mycelial fragments.

-

Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.

-

The MIC is defined as the lowest concentration of the this compound variant that completely inhibits visible fungal growth.

Conclusion

The this compound family of lipopeptides represents a rich source of potent antifungal agents with significant potential in agriculture and medicine. Understanding the structural nuances of the different variants (A, B, C, and S) and their corresponding biological activities is crucial for harnessing their full potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the fascinating world of fengycins and to develop novel applications for these versatile biomolecules. Further research into the structure-activity relationships of these variants will undoubtedly pave the way for the design of even more effective and specific antifungal agents.

References

The Biological Activity of Fengycin Lipopeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengycin, a cyclic lipopeptide produced by various Bacillus species, has garnered significant attention for its potent and broad-spectrum biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a primary focus on its antifungal, anticancer, antiviral, and immunomodulatory properties. The core of this compound's bioactivity lies in its ability to interact with and disrupt cellular membranes, leading to a cascade of downstream events that culminate in cell death or modulation of cellular functions. This document summarizes key quantitative data on this compound's efficacy, details relevant experimental methodologies, and provides visual representations of its mechanisms of action to serve as a comprehensive resource for researchers in the field of natural product drug discovery and development.

Core Mechanism of Action: Membrane Interaction and Disruption

This compound is an amphiphilic molecule, consisting of a hydrophilic cyclic decapeptide and a hydrophobic β-hydroxy fatty acid chain of variable length.[1] This structure allows this compound to insert into the lipid bilayers of cellular membranes, which is the initial and critical step for its biological effects.[1] The interaction with the membrane is concentration-dependent and leads to significant alterations in membrane structure and function.

At low concentrations, this compound monomers can insert into the lipid bilayer, causing changes in membrane fluidity and permeability. As the concentration increases, this compound molecules can aggregate within the membrane, leading to the formation of pores or ion channels.[1] This disrupts the osmotic balance of the cell, causing leakage of essential ions and metabolites, and ultimately leading to cell lysis.[2][3] At higher concentrations, this compound can exhibit a detergent-like effect, completely solubilizing the membrane.[2]

The specificity of this compound towards certain cell types, particularly fungal cells, is attributed to the composition of the target cell membrane. The presence of specific lipids and sterols in fungal membranes is thought to facilitate the interaction and aggregation of this compound, leading to its potent antifungal activity.[2]

Antifungal Activity

This compound is most renowned for its strong antifungal properties, particularly against filamentous fungi.[4] It exhibits a broad spectrum of activity against various plant and human pathogenic fungi.

Quantitative Antifungal Activity Data

The antifungal efficacy of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Fungal Species | MIC (µg/mL) | Reference |

| Aspergillus niger | 15.62 | [5][6] |

| Candida albicans | Increased activity with self-assembly | [5][6] |

| Xanthomonas axonopodis pv. vesicatoria | 25 | [7] |

| Pseudomonas aeruginosa PA01 | 200 | [7] |

| Rhizomucor variabilis | ~6.7 (4.5 µM) | [8][9] |

| Listeria monocytogenes | 25-50 | [10] |

| Aeromonas hydrophila | 25-50 | [10] |

| Colletotrichum gloeosporioides | 25 | [10] |

Mechanism of Antifungal Action

The primary mechanism of this compound's antifungal activity is the disruption of the fungal cell membrane, as described in the core mechanism of action. This leads to increased membrane permeability and leakage of cellular contents.[2][3] In addition to direct membrane damage, recent studies have shown that this compound can also induce apoptosis-like cell death in fungi.[11][12][13] This involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of metacaspases, which are fungal homologues of caspases involved in apoptosis.[11]

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting its potential as an anticancer agent.[5]

Quantitative Anticancer Activity Data

The anticancer activity of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

| Cancer Cell Line | IC50 (µg/mL) | Reference |

| Human Lung Cancer (95D) | Proliferation significantly decreased | [5] |

| Human Colon Cancer (HT29) | Growth inhibited at 20 µg/mL | |

| Murine Hepatoma (H22) | 33.83 | |

| Human Hepatocellular Carcinoma (BEL-7404) | 27.26 |

Mechanism of Anticancer Action

The anticancer mechanism of this compound is primarily attributed to the induction of apoptosis in cancer cells.[5] This process is initiated by the generation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[5] The damaged mitochondria release pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers a cascade of events involving the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases (such as caspase-3 and -9) and the execution of apoptosis.[5] this compound has also been shown to cause cell cycle arrest at the G0/G1 phase.[5]

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against enveloped viruses.[2][11] The viral envelope, being a lipid bilayer, presents a viable target for membrane-active compounds like this compound.

Mechanism of Antiviral Action

The antiviral activity of this compound is primarily attributed to its interaction with the viral envelope, leading to its disruption and a reduction in viral infectivity.[2] Studies on SARS-CoV-2 have shown that this compound can impact viral binding to host cells.[2] The mechanism likely involves the insertion of this compound into the viral lipid membrane, causing structural changes that prevent the virus from effectively attaching to and entering host cells.

Immunomodulatory Activity

This compound has been shown to possess immunomodulatory properties, particularly in the context of plant immunity.[2] It can act as an elicitor of Induced Systemic Resistance (ISR) in plants, enhancing their natural defense mechanisms against pathogens.

Mechanism of Immunomodulatory Action

In plants, this compound is recognized as a microbe-associated molecular pattern (MAMP). This recognition triggers a signaling cascade that leads to the activation of plant defense responses, including the production of defense-related enzymes and compounds. The lipoxygenase pathway has been identified as a key component of the this compound-induced ISR. The immunomodulatory effects of this compound in mammalian systems are less well-characterized and represent an area for future research.

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the biological activities of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungi.

-

Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.[8][9]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Fixation and Permeabilization: Cells treated with this compound are fixed and permeabilized to allow entry of the labeling reagents.

-

TdT Labeling: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) at the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated labeled dUTPs are detected using an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

-

Visualization: Apoptotic cells are visualized and quantified using fluorescence microscopy or flow cytometry.[6]

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key apoptosis-regulating proteins like Bax and Bcl-2.

-

Protein Extraction: Total protein is extracted from this compound-treated and control cells.

-

Protein Quantification: The concentration of the extracted protein is determined.

-

SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2).

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound lipopeptides exhibit a remarkable range of biological activities, making them promising candidates for the development of new therapeutic agents. Their primary mode of action, centered on membrane disruption, provides a broad-spectrum efficacy against various pathogens and cancer cells. The ability to induce apoptosis in both fungal and cancer cells highlights a more sophisticated mechanism than simple membrane lysis. While the antifungal and anticancer properties of this compound are well-documented, further research is needed to fully elucidate its antiviral and immunomodulatory potential in mammalian systems. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future investigations into this versatile and potent natural product.

References

- 1. Stimulation of this compound-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity and Mechanism of this compound, an Antimicrobial Lipopeptide from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abeomics.com [abeomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Stimulation of this compound-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Stimulation of this compound-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Fengycins From Bacillus amyloliquefaciens MEP218 Exhibit Antibacterial Activity by Producing Alterations on the Cell Surface of the Pathogens Xanthomonas axonopodis pv. vesicatoria and Pseudomonas aeruginosa PA01 [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Surfactin and this compound lipopeptides of Bacillus subtilis as elicitors of induced systemic resistance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fengycin in Plant-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengycin, a cyclic lipopeptide produced by various Bacillus species, has emerged as a potent and multifaceted agent in the management of plant diseases. Its dual role, encompassing direct antifungal activity against a broad spectrum of phytopathogens and the induction of systemic resistance (ISR) in host plants, positions it as a promising candidate for sustainable agriculture and the development of novel biofungicides. This technical guide provides an in-depth exploration of the mechanisms underpinning this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

Phytopathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually. The reliance on chemical fungicides has raised environmental and health concerns, necessitating the development of eco-friendly alternatives. This compound, a member of the lipopeptide family of antibiotics, exhibits strong inhibitory effects against filamentous fungi.[1] Its unique structure, consisting of a cyclic peptide linked to a β-hydroxy fatty acid chain, allows it to interact with and disrupt fungal cell membranes, initiating a cascade of events leading to cell death.[2] Beyond its direct antagonistic properties, this compound acts as an elicitor of the plant's innate immune system, priming it for a more robust and rapid defense response against subsequent pathogen attacks.[3][4] This guide delves into the intricate molecular interactions and signaling pathways governed by this compound in the complex arena of plant-pathogen dynamics.

Direct Antifungal Mechanisms of this compound

This compound exerts its antifungal activity through a multi-pronged attack on the fungal cell, primarily targeting the cell membrane and inducing cellular dysfunction. This leads to a cascade of events culminating in pathogen death.

Disruption of Fungal Cell Membrane Integrity

The primary mode of action of this compound involves its interaction with the fungal cell membrane. Its amphiphilic nature facilitates its insertion into the lipid bilayer, causing alterations in membrane fluidity and permeability.[2][5] This disruption leads to the formation of pores and ion channels, resulting in the leakage of essential cellular components and ultimately, cell lysis.[2] The aggregation of this compound molecules on the membrane surface is believed to be a key factor in this cell disruption process.[2][6]

Induction of Reactive Oxygen Species (ROS) Production

This compound treatment has been shown to induce a burst of reactive oxygen species (ROS) within fungal cells.[7][8] This oxidative stress damages vital cellular components, including lipids, proteins, and DNA.[7] this compound can also downregulate the expression of ROS-scavenging enzymes in the pathogen, further exacerbating the accumulation of ROS and contributing to cell death.[7][9]

Induction of Apoptosis-like Cell Death

Evidence suggests that this compound can trigger a programmed cell death cascade in fungal pathogens, exhibiting hallmarks of apoptosis. This includes a reduction in the mitochondrial membrane potential (MMP), chromatin condensation, and the cleavage of poly(ADP-ribose) polymerase (PARP).[7][8] More recent studies have also implicated a metacaspase-dependent apoptotic pathway and the activation of autophagy.[10]

This compound-Induced Systemic Resistance (ISR) in Plants

Beyond its direct fungicidal effects, this compound is a potent elicitor of Induced Systemic Resistance (ISR) in a variety of plant species.[3][11] This phenomenon primes the entire plant for enhanced defense against a broad range of pathogens.

Signaling Pathways in this compound-Mediated ISR

The perception of this compound by plant root cells triggers a complex signaling cascade that leads to the systemic activation of defense mechanisms. While the precise receptors are still under investigation, the jasmonic acid (JA) and salicylic acid (SA) signaling pathways have been identified as key players in this compound-induced ISR.[12] Activation of these pathways leads to the systemic expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins and enzymes involved in the production of antimicrobial compounds.[9]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound against various plant pathogens and its impact on plant defense responses.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Pathogen | IC50 (µg/mL) | Reference |

| Gaeumannomyces graminis var. tritici | ~26.5 | [4] |

Table 2: In Vivo Disease Reduction by this compound

| Plant | Pathogen | This compound Concentration | Disease Reduction (%) | Reference |

| Wheat | Gaeumannomyces graminis var. tritici | 100 µg/mL | 100 | [6] |

Table 3: this compound-Induced Changes in Fungal Cells

| Fungal Species | This compound Concentration | Parameter | Observation | Reference |

| Magnaporthe grisea | 20 µg/mL | PARP Cleavage Rate | 37.08% | [10] |

| Magnaporthe grisea | 50 µg/mL | PARP Cleavage Rate | 48.54% | [10] |

| Magnaporthe grisea | 20 µg/mL | CAT Enzyme Activity | Reduced to 13.16 U/mg | [10] |

| Magnaporthe grisea | 50 µg/mL | CAT Enzyme Activity | Reduced to 10.00 U/mg | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Purification of this compound from Bacillus subtilis

-

Culture and Fermentation: Grow Bacillus subtilis in a suitable production medium (e.g., Landy medium) under optimal conditions to maximize this compound yield.[13]

-

Acid Precipitation: Centrifuge the culture broth to remove bacterial cells. Adjust the pH of the cell-free supernatant to 2.0 with HCl to precipitate the lipopeptides.[7]

-

Solvent Extraction: Collect the precipitate by centrifugation and dissolve it in methanol.[14]

-

Chromatographic Purification: Subject the methanol extract to further purification using techniques such as gel filtration chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate pure this compound.[15]

Antifungal Activity Assay (Broth Microdilution)

-

Prepare Fungal Inoculum: Grow the target fungal pathogen in a suitable liquid medium and adjust the spore or mycelial fragment concentration.

-

Serial Dilution of this compound: Prepare a series of twofold dilutions of purified this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation and Incubation: Add the fungal inoculum to each well and incubate the plate at an appropriate temperature for 24-72 hours.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Scanning and Transmission Electron Microscopy (SEM/TEM) of Fungal Hyphae

-

Sample Preparation: Treat fungal hyphae with a specific concentration of this compound for a defined period.

-

Fixation: Fix the treated and control hyphae with a primary fixative (e.g., 2.5% glutaraldehyde) followed by a secondary fixative (e.g., 1% osmium tetroxide).[16]

-

Dehydration: Dehydrate the samples through a graded ethanol series.[16]

-

Drying and Coating (for SEM): Critical point dry the samples and coat them with a thin layer of gold or palladium.

-

Sectioning (for TEM): Embed the samples in resin and cut ultra-thin sections.

-

Imaging: Observe the samples using a scanning or transmission electron microscope to visualize morphological and ultrastructural changes.

Measurement of Reactive Oxygen Species (ROS) Production in Fungi

-

Staining: Treat fungal cells with this compound and then stain with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).[10]

-

Incubation: Incubate the stained cells in the dark.

-

Fluorescence Microscopy/Spectrofluorometry: Observe the cells under a fluorescence microscope or measure the fluorescence intensity using a spectrofluorometer to quantify ROS production. An increase in green fluorescence indicates ROS accumulation.[10]

Quantitative Real-Time PCR (qRT-PCR) for Plant Defense Gene Expression

-

Plant Treatment: Treat plants with this compound or a control solution.

-

RNA Extraction: Harvest plant tissue at different time points and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-